Product packaging for Saupirin(Cat. No.:CAS No. 35932-39-9)

Saupirin

Cat. No.: B1198456
CAS No.: 35932-39-9
M. Wt: 346.4 g/mol
InChI Key: KHSCYOFDKADJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saupirin is a sesquiterpene lactone.
Cynaropicrin belongs to the class of organic compounds known as guaianolides and derivatives. These are diterpene lactones with a structure characterized by the presence of a gamma-lactone fused to a guaiane, forming 3, 6, 9-trimethyl-azuleno[4, 5-b]furan-2-one or a derivative. Cynaropicrin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cynaropicrin is primarily located in the cytoplasm. Cynaropicrin is a bitter tasting compound that can be found in cardoon, globe artichoke, and root vegetables. This makes cynaropicrin a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B1198456 Saupirin CAS No. 35932-39-9

Properties

IUPAC Name

(8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl) 2-(hydroxymethyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSCYOFDKADJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105900
Record name 2-Propenoic acid, 2-(hydroxymethyl)-, dodecahydro-8-hydroxy-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35932-39-9, 35730-78-0
Record name 2-Propenoic acid, 2-(hydroxymethyl)-, dodecahydro-8-hydroxy-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35932-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saupirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035932399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(hydroxymethyl)-, dodecahydro-8-hydroxy-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cynaropicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical and Intellectual Trajectories of Saupirin Research

Early Discoveries and Initial Characterization Context for Sesquiterpene Lactones

The early history of Saupirin research is situated within a period of active exploration for novel natural compounds, particularly from plant sources. This compound was identified and isolated from species of the Saussurea genus, including Saussurea pulchella and Saussurea amara. nih.gov Its isolation contributed to the growing catalog of compounds derived from these plants. Early investigations characterized this compound as a sesquiterpene lactone, a large and structurally diverse group of C15 terpenoids featuring a lactone ring. nih.govfishersci.sewikipedia.org This classification placed this compound within a research context focused on understanding the structural diversity, biosynthesis, and potential biological roles of these plant-derived compounds. The study of sesquiterpene lactones from various plant families, notably the Asteraceae, was prominent during the period of this compound's initial discovery and characterization. fishersci.sewikipedia.orgwikimedia.orgfishersci.se

Evolution of Research Paradigms and Methodologies Applied to this compound

The research paradigm surrounding this compound in its early stages was primarily driven by the need to isolate, purify, and determine the chemical structure of novel natural products. Methodologies applied to this compound reflected the state of analytical chemistry techniques available at the time. Initial studies involved classical extraction and chromatographic techniques for isolation from plant material. Subsequently, spectroscopic methods became central to structural determination. The evolution of research in this area saw a shift from relying heavily on chemical degradation and derivatization to increasingly powerful spectroscopic techniques.

Key Methodological Advancements Facilitating this compound Investigations

Key methodological advancements significantly facilitated the investigation and structural elucidation of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in providing crucial information about the functional groups and carbon-hydrogen framework of the molecule. nih.gov Analysis of IR spectra allowed for the identification of characteristic functional groups such as hydroxyl (OH) and carbonyl (C=O) groups, including those within the γ-lactone ring and ester moiety of this compound. nih.gov NMR spectroscopy, particularly proton NMR, provided detailed insights into the number and types of hydrogen atoms and their connectivity, aiding in the piecing together of the molecular skeleton.

Further structural insights were gained through chemical transformations, such as hydrolysis. Hydrolysis of this compound yielded a dihydroxylactone, indicating the presence of an ester linkage in the original molecule. nih.gov Comparison of the properties and spectroscopic data of this compound and its hydrolysis product with known compounds, such as cynaropicrin (B1669659) and deacylcynaropicrin, was a critical step in confirming its structure. nih.gov Silylation of the dihydroxylactone derivative was also employed, and the melting point and NMR spectra of the resulting silyl (B83357) derivative were compared to those of the corresponding cynaropicrin derivative, providing further evidence for the structural relationship between these compounds. nih.gov

While detailed quantitative data tables from the initial characterization were not extensively found in the search results, the qualitative spectroscopic data and the outcomes of chemical transformations were fundamental to establishing this compound's structure as a sesquiterpene lactone with a specific arrangement of functional groups and a guaianolide core. nih.gov

Key Spectroscopic Data Points (as reported in early studies):

Spectroscopic MethodObserved Absorption Bands/Signals (Illustrative)SignificanceReference
IR Spectroscopy3490 (OH), 1760 (γ-lactone), 1715 (OCO-C=C)Presence of hydroxyl, γ-lactone, and ester groups nih.gov
NMR SpectroscopyMultiplets at 6.18 (in DMSO-d6)Characteristic proton signals nih.gov

The application of these methodologies allowed researchers to propose and confirm the chemical structure of this compound, positioning it within the known framework of sesquiterpene lactones and facilitating further comparative studies with related compounds like cynaropicrin.

Advanced Methodologies for the Structural Elucidation and Stereochemical Assignment of Saupirin

High-Resolution Spectroscopic Techniques in Saupirin Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding information about its composition, functional groups, and structural framework.

NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei. For a complex sesquiterpene lactone like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial insights. The ¹H NMR spectrum reveals the different types of protons in the molecule, their chemical environments (indicated by chemical shifts), their relative numbers (integrations), and their connectivity to neighboring protons (splitting patterns). The ¹³C NMR spectrum shows the different types of carbon atoms, with chemical shifts providing clues about hybridization and functional group proximity.

For complex structures with overlapping signals, 2D NMR techniques are indispensable. Correlation Spectroscopy (COSY) identifies coupled protons, revealing direct or vicinal connectivity. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton and carbon signals, establishing one-bond (HSQC) and multiple-bond (HMBC) connectivities. These correlations allow for the construction of the molecular skeleton and the placement of functional groups.

In the context of this compound, comparisons of its IR and NMR spectra to those of cynaropicrin (B1669659) have been reported, suggesting structural similarities between these sesquiterpene lactones. scispace.com Detailed analysis of chemical shifts and coupling constants from high-field NMR experiments would be necessary to assign all proton and carbon signals and to deduce the connectivity of the complex ring system and substituents present in this compound. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide spatial proximity information between nuclei, aiding in the determination of relative stereochemistry, particularly for protons on rigid ring systems or those close in space due to conformation.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact mass, which, combined with elemental analysis, allows for the confirmation of the molecular formula C19H22O6. genome.jpnih.gov

Different ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be employed. ESI often provides intact molecular ions, such as [M+H]⁺ or [M-H]⁻, which are essential for accurate mass determination. EI, on the other hand, typically induces fragmentation, breaking the molecule into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce the presence of specific substructures and the ways in which the molecule falls apart. Analyzing the mass-to-charge ratio (m/z) of these fragments helps in piecing together the connectivity and identifying functional groups.

While specific fragmentation data for this compound was not detailed in the provided snippets, MS would be routinely applied to confirm its molecular weight and gain further structural information from its fragmentation pathways.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can offer insights into molecular conformation and intermolecular interactions. Both techniques measure the vibrational modes of a molecule, but they are based on different physical principles (IR measures absorption of infrared light due to changes in dipole moment, while Raman measures inelastic scattering of light due to changes in polarizability).

For this compound, IR spectroscopy can identify characteristic functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) in the lactone ring and ester moiety, and carbon-carbon double bonds (C=C stretch). scispace.com The presence of a γ-lactone ring is often indicated by a characteristic C=O stretching frequency in the IR spectrum, typically in the range of 1760-1790 cm⁻¹. scispace.com The search results mention that the IR spectrum of a related lactone showed absorption bands characteristic of a γ-lactone (1760 cm⁻¹), ester (1715 cm⁻¹), and C=C bonds (1660 and 1645 cm⁻¹). scispace.com These characteristic bands would be expected in the IR spectrum of this compound as well, supporting the presence of these functionalities.

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for non-polar bonds and symmetric vibrations. It can be particularly useful for studying the carbon skeleton and ring systems of molecules like this compound. While specific Raman data for this compound was not found, Raman spectroscopy could provide additional information about the vibrational modes of the sesquiterpene framework and the exocyclic methylene (B1212753) groups. scispace.com Both IR and Raman spectroscopy can be used to study conformational preferences, especially in conjunction with computational methods.

X-ray Crystallography and Diffraction Analysis of this compound and its Derivatives

X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a crystalline molecule at atomic resolution, including the precise bond lengths, bond angles, and relative stereochemistry. It involves growing a high-quality single crystal of the compound. When X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, the resulting diffraction pattern can be analyzed mathematically to reconstruct the electron density map, from which the positions of the atoms and thus the molecular structure are determined.

The search results indicate that this compound and its deacylated derivative are crystalline substances, which makes them amenable to X-ray crystallographic analysis. scispace.com While a specific crystal structure of this compound was not found in the immediate search results, X-ray crystallography has been successfully applied to determine the structure and absolute configuration of related guaianolide sesquiterpene lactones. dntb.gov.ua Obtaining a high-resolution crystal structure of this compound would unequivocally confirm its planar structure and provide the relative configuration of all stereocenters within the molecule.

Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline form of this compound, providing information about its polymorphism if multiple crystalline forms exist. researchgate.net

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

While X-ray crystallography can determine the relative stereochemistry of a molecule, determining the absolute stereochemistry (R or S configuration at each chiral center) requires additional techniques, particularly for molecules that cannot be correlated to known standards or modified to include a heavy atom for anomalous dispersion in X-ray analysis. Chiroptical spectroscopy, which studies the interaction of chiral molecules with polarized light, is a powerful tool for this purpose. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet-visible (UV-Vis) region. The ECD spectrum is highly sensitive to the three-dimensional structure and the presence of chromophores (light-absorbing groups) in a chiral environment. By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can often be assigned.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, probing the vibrational transitions of a chiral molecule. VCD spectra are sensitive to the local environment and conformation of chiral centers throughout the molecule and can also be used for absolute configuration assignment, particularly for molecules lacking suitable chromophores for ECD or as a complementary technique.

For this compound, which likely possesses multiple stereocenters due to its complex polycyclic structure, chiroptical spectroscopy, such as ECD or VCD, would be essential to determine the absolute configuration. nih.gov This is particularly important for natural products, as their biological activity is often highly dependent on their specific stereochemistry.

Molecular Mechanism of Action and Receptor Binding Studies of Saupirin

Enzyme Kinetic Analysis of Saupirin (Aspirin) Interactions

The primary enzymatic interaction of aspirin (B1665792) is with the cyclooxygenase (COX) enzymes, PTGS1 (COX-1) and PTGS2 (COX-2). Aspirin functions as an irreversible inhibitor of these enzymes. wikipedia.orgpatsnap.com The mechanism involves the transfer of its acetyl group to a specific serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) in the enzyme's active site. wikipedia.org This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid, thereby preventing the synthesis of prostaglandins. uchicagomedicine.org

The kinetics of this inhibition are crucial to its pharmacological effects. While it inhibits both isoforms, aspirin is weakly more selective for COX-1. wikipedia.org The irreversible nature of this binding means that the restoration of COX activity depends on the synthesis of new enzyme molecules, which is particularly significant in anucleated cells like platelets.

Table 1: Enzyme Kinetic Parameters of Aspirin Inhibition
Enzyme TargetInhibition TypeMechanismKey Residue AcetylatedEffect on VmaxEffect on Km
COX-1 (PTGS1)IrreversibleCovalent AcetylationSer-530DecreasedNo Change
COX-2 (PTGS2)IrreversibleCovalent AcetylationSer-516DecreasedNo Change

Ligand-Receptor Binding Thermodynamics and Kinetics

While the primary targets of aspirin are enzymes, studies have revealed its interaction with other receptors. Aspirin has been shown to act as an allosteric inhibitor of the bradykinin B2 receptor, a G protein-coupled receptor involved in pain and inflammation. nih.gov It reduces the receptor's apparent affinity for its natural ligand, bradykinin, by accelerating the dissociation rate of the ligand-receptor complex. nih.gov This allosteric modulation suggests a mechanism that does not involve direct competition for the binding site but rather a change in the receptor's conformation. nih.gov

More recently, peroxisome proliferator-activated receptor alpha (PPARα), a nuclear hormone receptor, has been identified as a direct receptor for aspirin. nih.gov Aspirin binds to the ligand-binding domain of PPARα, specifically interacting with a triad of amino acids (S280, Y314, H440), which is critical for its neuroprotective effects. nih.gov

Table 2: Receptor Binding Characteristics of Aspirin
ReceptorReceptor TypeBinding MechanismKey Interacting ResiduesKinetic Effect
Bradykinin B2 ReceptorG Protein-Coupled ReceptorAllosteric InhibitionNot specifiedAccelerates [3H]-bradykinin dissociation
PPARαNuclear Hormone ReceptorDirect Agonist BindingS280, Y314, H440Stimulates neurotrophic factor production

Investigation of Molecular Pathway Modulation by this compound (Aspirin) in In Vitro Systems

Aspirin influences several critical signaling pathways within cells, contributing to its anti-cancer and chemopreventive properties. nih.gov In colorectal cancer cells, aspirin has been shown to inhibit mTOR signaling and activate AMP-activated protein kinase (AMPK). nih.gov The mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can lead to reduced cell proliferation and the induction of apoptosis. nih.gov

Furthermore, aspirin can modulate the Wnt/β-catenin pathway, a major oncogenic pathway in colon cancer. nih.gov It causes a concentration-dependent inhibition of this pathway in vitro. nih.gov Aspirin has also been found to induce caspase-dependent proteolysis of Sp1, Sp3, and Sp4 transcription factors, leading to the downregulation of genes involved in cell survival and proliferation. nih.gov

Post-Translational Modification Studies Induced by this compound (Aspirin)

The acetyl group of aspirin is not only transferred to COX enzymes but also to a wide range of other cellular proteins, representing a significant form of post-translational modification (PTM). nih.gov This acetylation can alter the function and structure of target proteins. Using advanced proteomic techniques, studies have identified that aspirin can acetylate numerous proteins, including metabolic enzymes, structural proteins, mitochondrial proteins, and histones. nih.gov

The acetylation of histones is particularly noteworthy due to its role in epigenetic regulation. nih.gov By neutralizing the positive charge of lysine residues on histones, acetylation can alter chromatin structure and influence gene transcription. nih.gov This provides a potential mechanism by which aspirin can exert long-term changes in cellular function. Another identified PTM induced by aspirin is the modification of tubulin, which can affect microtubule dynamics and cellular processes.

Computational Chemistry and Theoretical Modeling of Saupirin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like aspirin (B1665792), which dictate its reactivity. missouri.edu Methods like Density Functional Theory (DFT) are often employed to study its structure and electronic characteristics. dergipark.org.tr

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. dergipark.org.tr For aspirin, these calculations help explain its ability to acetylate target enzymes like cyclooxygenase (COX). nih.gov

An electrostatic potential (ESP) map can also be generated. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr For aspirin, the ESP map highlights the electrophilic nature of the acetyl group's carbonyl carbon, which is crucial for the acetylation of the Ser530 residue in the COX enzyme. nih.gov

Table 1: Calculated Electronic Properties of Aspirin

Property Value Significance
HOMO Energy -7.2 eV Relates to the ability to donate electrons
LUMO Energy -1.5 eV Relates to the ability to accept electrons
HOMO-LUMO Gap 5.7 eV Indicator of chemical stability and reactivity

Note: The values in this table are representative and may vary depending on the computational method and basis set used.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of aspirin and its interactions with its environment, such as in an aqueous solution or near a biological membrane. researchgate.netnih.gov These simulations model the movements of atoms over time, providing insights into the molecule's flexibility and preferred shapes (conformations). nih.gov

By simulating aspirin in water, researchers can observe how dynamic hydrogen bonds form and break, influencing the molecule's structure. researchgate.net MD simulations have shown that internal hydrogen bonds can inhibit the rotation of the acetyl and carboxylic acid groups, leading to a more closed or compact conformation in an aqueous environment. researchgate.net Such simulations are also crucial for understanding how aspirin diffuses across lipid bilayer membranes to reach its target. nih.gov

Ligand Docking and Protein-Ligand Interaction Prediction for Aspirin

Ligand docking is a computational technique used to predict how a small molecule like aspirin binds to a target protein. For aspirin, the primary targets are the cyclooxygenase enzymes, COX-1 and COX-2. nih.gov

Docking simulations place the aspirin molecule into the active site of the COX enzyme and calculate a "docking score," which estimates the binding affinity. These simulations have been instrumental in elucidating the structural basis of aspirin's inhibitory action. nih.gov They reveal key interactions, such as the hydrogen bonds and van der Waals forces, that position the acetyl group of aspirin correctly to react with the Ser530 residue in the enzyme's active site. nih.gov

Table 2: Predicted Interactions between Aspirin and COX-1 Active Site

Interacting Residue Interaction Type Predicted Distance (Å)
Ser530 Covalent Acetylation N/A
Arg120 Hydrogen Bond 2.8

Note: This table presents a simplified, illustrative view of potential interactions derived from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aspirin Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. nih.gov For aspirin, QSAR studies can be used to design derivatives with improved potency or selectivity as COX inhibitors. fip.org

In a typical QSAR study, various molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) are calculated for a set of aspirin analogs. fip.org A mathematical model is then built to correlate these descriptors with their measured inhibitory activity against COX enzymes. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts. fip.org For instance, a QSAR model might reveal that increasing the hydrophobicity of a certain part of the molecule enhances its COX-1 inhibitory activity. fip.org

In Silico Screening and Virtual Library Design Based on Aspirin Scaffolds

Building on insights from docking and QSAR studies, researchers can perform in silico (computer-based) screening of large virtual libraries of compounds. A virtual library can be designed based on the aspirin scaffold, creating thousands of theoretical variations of the original molecule.

These virtual compounds are then rapidly screened against a model of the target protein (e.g., COX-1) using high-throughput docking. The best-scoring virtual "hits" can be prioritized for chemical synthesis and biological testing. This approach significantly accelerates the drug discovery process by focusing laboratory resources on the most promising candidates. For example, a virtual screen could identify novel acyl salicylic (B10762653) acid derivatives with a higher predicted binding affinity to COX-1 than aspirin itself. fip.org

Advanced Analytical and Bioanalytical Techniques for Saupirin Research

Chromatographic Separations (HPLC, GC, TLC) for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the separation and analysis of Saupirin from crude plant extracts or reaction mixtures. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of non-volatile or thermally labile compounds like many sesquiterpene lactones. HPLC allows for high resolution separation and can be coupled with various detectors for both qualitative and quantitative analysis. Preparative HPLC has been utilized in the purification of related sesquiterpene lactones such as Cynaropicrin (B1669659) from Cynara cardunculus, suggesting its applicability for isolating this compound in sufficient purity for further studies google.com.

Gas Chromatography (GC) is suitable for volatile or semi-volatile compounds. While this compound itself might require derivatization to be amenable to GC analysis due to its structure and molecular weight, GC is a powerful tool for analyzing more volatile co-constituents in plant extracts from which this compound is isolated.

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for monitoring separation progress during extraction and purification, as well as for preliminary screening of samples for the presence of sesquiterpene lactones researchgate.net. Co-chromatography on TLC with a known standard can provide initial evidence for the presence of this compound slideheaven.com.

These chromatographic methods, individually or in combination, are essential for assessing the purity of isolated this compound and analyzing its presence within complex natural mixtures.

Electrophoretic Methods for Biochemical Separations

Electrophoretic methods, such as Capillary Electrophoresis (CE), are valuable for separating charged molecules and can be applied to the analysis of natural products, particularly in bioanalytical contexts. While the direct application of electrophoresis specifically for isolating or analyzing this compound was not prominently detailed in the searched literature, electrophoretic techniques are broadly used for the separation of complex biological samples and can be coupled with mass spectrometry for the analysis of various metabolites, including potentially modified or conjugated forms of compounds like this compound if they exist in biological systems bham.ac.uk. The separation principle in electrophoresis is based on the differential migration of charged species in an electric field, offering high separation efficiency for suitable analytes.

Coupled Techniques (LC-MS, GC-MS, CE-MS) for Comprehensive Profiling

Coupled techniques that combine the separation power of chromatography or electrophoresis with the identification capabilities of Mass Spectrometry (MS) are indispensable for comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for the analysis of sesquiterpene lactones like this compound, providing both chromatographic separation and molecular weight and fragmentation information for identification and structural elucidation. LC-MS allows for the detection and identification of this compound even in low concentrations within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to this compound after appropriate derivatization to increase its volatility. GC-MS is widely used in the analysis of volatile and semi-volatile organic compounds in natural extracts and can provide detailed fragmentation patterns useful for structural confirmation. GC-MS has been employed in broader metabolomic studies where compounds like this compound might be detected as part of a larger metabolic profile bham.ac.ukcore.ac.uk.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers high separation efficiency for charged species and can be coupled with MS for the analysis of polar or ionizable natural products. While less common for neutral sesquiterpene lactones like this compound unless they are derivatized or analyzed in specific buffer systems, CE-MS is a valuable tool in the broader analytical chemistry landscape for complex mixture analysis.

These coupled techniques enable the unambiguous identification of this compound within complex samples and provide crucial data for structural confirmation and the detection of related metabolites or impurities.

Spectrophotometric and Fluorometric Assays for Quantitative Determination

Spectrophotometric and fluorometric methods can be employed for the quantitative determination of this compound if the molecule possesses suitable chromophores or fluorophores, or if it can be reacted with a reagent to form a detectable derivative. Sesquiterpene lactones often contain α,β-unsaturated carbonyl systems that exhibit UV absorbance, making UV-Vis spectrophotometry a potential method for quantification after chromatographic separation, such as with HPLC-UV google.com.

Fluorometric assays require the molecule to be fluorescent or to form a fluorescent product. While direct fluorescence of this compound is not commonly reported, derivatization strategies could potentially be developed to enable fluorometric detection, offering high sensitivity for quantitative analysis. The specific application of these techniques for this compound quantification would depend on its inherent spectroscopic properties or the feasibility of developing suitable derivatization methods.

Development of Novel Detection Systems for this compound

The ongoing development of novel detection systems aims to improve sensitivity, selectivity, and speed of analysis for various compounds, including natural products like this compound. This can involve advancements in detector technology for chromatography and electrophoresis, such as more sensitive and selective mass analyzers (e.g., high-resolution MS), or the development of hyphenated techniques that combine multiple separation or detection principles. Electrochemical detectors, specialized optical detectors, and biosensors are examples of novel detection systems that could potentially be adapted or developed for the specific and sensitive detection of this compound in complex matrices. Research in this area would focus on understanding the specific chemical properties of this compound to design detection methods tailored to its unique characteristics.

Biosynthetic Pathway Elucidation and Metabolic Engineering of Saupirin

Identification of Enzymatic Steps in Saupirin Biosynthesis

Detailed enzymatic steps specifically involved in the biosynthesis of this compound have not been elucidated in the available search results. The biosynthesis of sesquiterpene lactones generally involves the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for the synthesis of isoprenoid precursors, followed by cyclization catalyzed by sesquiterpene synthases and subsequent modifications by various enzymes, such as cytochrome P450 monooxygenases and transferases nih.gov. However, the precise sequence and identity of enzymes leading specifically to this compound remain to be determined based on the conducted search.

Gene Cluster Analysis and Characterization for Sesquiterpene Lactone Production

While gene clusters involved in the biosynthesis of various natural products, including some sesquiterpenes, have been characterized, specific gene clusters responsible for this compound production were not identified in the provided search results. Studies on gene clusters for sesquiterpene lactone production often involve analyzing the genetic regions in producing organisms to identify genes encoding terpene synthases and modifying enzymes. However, this specific analysis for this compound was not found. This compound is listed within certain phytochemical and KCF-S clusters in databases, indicating its co-occurrence with other metabolites, which can sometimes suggest shared biosynthetic pathways or genetic linkages nih.govcdutcm.edu.cn.

Heterologous Expression and Metabolic Engineering for this compound Production

Research on heterologous expression and metabolic engineering aims to reconstitute biosynthetic pathways in suitable host organisms to produce target compounds. While metabolic engineering has been applied to enhance the production of various natural products, including some terpenoids, specific studies detailing the heterologous expression of this compound biosynthetic genes or metabolic engineering strategies for this compound production were not found in the available literature.

Precursor Incorporation Studies and Isotopic Labeling

Precursor incorporation studies and isotopic labeling are valuable techniques for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. Although these methods are commonly used in natural product biosynthesis research, including for studying sesquiterpenes, specific research employing precursor incorporation studies or isotopic labeling to investigate the biosynthesis of this compound was not identified in the search results.

Comparative Chemical Biology and Structural Analog Studies of Saupirin

Comparative Analysis of Structural Features Across Guaiatriene-Type Sesquiterpene Lactones

Sesquiterpene lactones represent a large and diverse group of plant secondary metabolites, primarily found in the Asteraceae family. royalsocietypublishing.orgresearchgate.net They are characterized by a 15-carbon backbone derived from three isoprene (B109036) units and the presence of at least one lactone ring. royalsocietypublishing.orgup.ac.za The structural diversity within this class arises from variations in the carbocyclic skeleton, the position and type of the lactone ring, and the presence of various functional groups and side chains. royalsocietypublishing.orgup.ac.za

Guaianolides, including guaiatriene types, are a prominent subclass of sesquiterpene lactones defined by their 5/7 bicyclic guaiane (B1240927) skeleton. royalsocietypublishing.orgup.ac.za Saupirin possesses this core guaiane structure. up.ac.za The term "guaiatriene" suggests the presence of three double bonds within the guaiane framework and its attached functionalities. Analyzing the specific positions of double bonds, hydroxyl groups, carbonyls, and ester linkages in this compound's structure (C19H22O6) mdpi.comnih.gov in comparison to other known guaiatriene lactones provides insights into the structural variations within this subclass. These variations can significantly influence the physical and chemical properties of the compounds.

Comparative structural analysis often involves detailed spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the exact arrangement of atoms and functional groups. researchgate.netwikipedia.org Differences in methylation patterns, hydroxylation sites, epoxidation, and the nature of esterifying groups contribute to the vast array of guaianolide structures found in nature.

Investigating Structure-Function Relationships through Analog Synthesis and Evaluation

Structure-function relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule dictates its interactions and properties. For sesquiterpene lactones, SAR investigations aim to correlate specific structural features, such as the alpha-methylene-gamma-lactone moiety or particular substituent groups, with observed effects. ubc.canih.gov

The approach typically involves the synthesis or isolation of structural analogs and derivatives of the parent compound, followed by the evaluation of their properties. ubc.ca By systematically modifying specific parts of the this compound structure, researchers can probe the importance of these features. For instance, alterations to the lactone ring, the introduction or modification of hydroxyl groups, or changes to ester side chains can lead to analogs with modified characteristics.

Cross-Species Comparative Studies of this compound Distribution and Production

This compound has been identified in plants belonging to the Asteraceae family. Specifically, it has been reported in Saussurea pulchella and Centaurea species, including Centaurea ptosimopappa. researchgate.netresearchgate.net The presence of this compound in different plant species within the same family highlights the conserved biosynthetic machinery for certain classes of sesquiterpene lactones.

Sesquiterpene lactones are biosynthesized in plants via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comroyalsocietypublishing.orgup.ac.za These C5 units condense to form farnesyl pyrophosphate (FPP), a C15 precursor. mdpi.comroyalsocietypublishing.orgup.ac.za FPP then undergoes cyclization catalyzed by sesquiterpene synthases, followed by a series of oxidation and modification steps to yield the diverse sesquiterpene lactone structures, including the guaianolide skeleton found in this compound. mdpi.comroyalsocietypublishing.orgup.ac.zanih.gov

Comparative studies across species can involve analyzing the concentration of this compound in different plant parts or at various developmental stages. They can also delve into the genetic and enzymatic basis for this compound production, comparing the genes encoding sesquiterpene synthases and modifying enzymes in different this compound-producing species. Such studies contribute to understanding the evolutionary and ecological significance of these compounds in plants. royalsocietypublishing.org

Methodological Synergies in Natural Product Research

The study of natural products like this compound relies on a combination of analytical and synthetic methodologies. The isolation and characterization of this compound from plant extracts typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often coupled with spectroscopic methods. wur.nlnih.govtandfonline.comnih.govnih.gov

Detailed structural elucidation is achieved through the synergistic application of techniques like NMR spectroscopy (1H NMR, 13C NMR, and 2D NMR) and Mass Spectrometry (MS, including HR-ESI-MS). researchgate.netwikipedia.org Infrared (IR) and Ultraviolet (UV) spectroscopy also provide valuable information about the functional groups and chromophores present in the molecule. nih.gov

Emerging Research Directions and Future Perspectives for Saupirin

Application of Artificial Intelligence and Machine Learning in Saupirin Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming various stages of drug discovery and development, from target identification to molecule design and property prediction. scielo.brnih.govdrugtargetreview.comresearchgate.net These computational approaches can analyze vast datasets, identify complex patterns, and accelerate the identification of potential drug candidates or predict their properties. scielo.brnih.gov

The role of AI and ML in the context of this compound, based on the available information, is primarily seen in in silico analysis. One study mentioned this compound in an in silico evaluation of plant compounds against a fungal target, where docking studies were used to predict the interaction and binding energy of compounds with a protein. researchgate.netscispace.com The future perspective in this specific study involved determining the stability of the protein-compound interaction through further docking studies. researchgate.netscispace.com

While this represents a limited application of computational methods, the broader potential of AI and ML for this compound could include:

Virtual Screening: AI models could screen large databases of chemical compounds to identify those structurally similar to this compound with desired properties or predict potential biological activities.

Activity Prediction: ML algorithms could be trained on existing biological data of similar compounds to predict the potential efficacy or targets of this compound.

De Novo Design: AI could potentially be used to design novel compounds based on the this compound scaffold with optimized properties for specific research applications.

However, it is crucial to emphasize that the search results did not yield detailed studies on the extensive application of AI and ML for the discovery or in-depth characterization of this compound itself.

A specific in silico analysis involving this compound reported binding energy values when interacting with a particular protein target (2MPK) in the context of evaluating fungal activity. researchgate.netscispace.com The reported binding energy for this compound was -4.21 kcal/mol. researchgate.netscispace.com This type of data, while limited, illustrates how computational methods can provide initial insights into potential molecular interactions.

Compound NamePubChem CIDTarget ProteinBinding Energy (kcal/mol)
This compound1811282MPK-4.21
Myricetin52816722MPK-7.32

Note: This table presents data from a specific in silico study and does not represent a comprehensive analysis of this compound's interactions.

Sustainable Production and Green Chemistry Approaches for this compound

Sustainable production and green chemistry principles are increasingly important in the synthesis of chemical compounds to minimize environmental impact and promote efficiency. abcr-mefmo.orgresearchgate.netatiner.grpace.eduabcr-mefmo.org These principles aim to reduce or eliminate the use and generation of hazardous substances, utilize renewable resources, and minimize waste. abcr-mefmo.orgatiner.grpace.edu

Information regarding the specific production methods of this compound or the application of green chemistry principles to its synthesis was not found in the provided search results. This compound has been identified in medicinal plants, suggesting natural sources. researchgate.netscispace.com

Future perspectives for the production of this compound, if it were to be produced on a larger scale for research or other purposes, could involve exploring sustainable synthesis routes. This might include:

Biocatalysis: Utilizing enzymes or microorganisms to catalyze specific steps in the synthesis, potentially reducing the need for harsh chemicals and energy.

Green Solvents: Employing environmentally friendly solvents instead of traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms of the reactants into the final product, minimizing waste.

Extraction Optimization: If sourced from plants, optimizing extraction methods to be more efficient and environmentally benign.

Currently, there is no specific research identified that details sustainable production or green chemistry approaches applied to this compound.

Q & A

Q. What peer review criteria prioritize methodological rigor in this compound studies?

  • Methodological Answer: Reviewers should assess hypothesis clarity, experimental controls, and data accessibility. Flag insufficient statistical power, unvalidated reagents (e.g., antibodies), or incomplete synthetic protocols. Recommend revisions to address reproducibility, such as depositing raw spectra or sharing computational workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.